molecular formula C11H15N5 B14080358 6-piperidin-4-yl-2H-pyrazolo[3,4-b]pyridin-3-amine

6-piperidin-4-yl-2H-pyrazolo[3,4-b]pyridin-3-amine

Katalognummer: B14080358
Molekulargewicht: 217.27 g/mol
InChI-Schlüssel: UYYSYTOKSMRJNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Piperidin-4-yl-2H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core with a piperidine substituent at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-piperidin-4-yl-2H-pyrazolo[3,4-b]pyridin-3-amine typically involves the construction of the pyrazolo[3,4-b]pyridine core followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-amino-4-cyanopyridine with hydrazine can yield the pyrazolo[3,4-b]pyridine scaffold, which can then be functionalized with a piperidine group through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scalability. The choice of solvents, catalysts, and purification techniques are crucial to achieving efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

6-Piperidin-4-yl-2H-pyrazolo[3,4-b]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrazolo[3,4-b]pyridine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

6-Piperidin-4-yl-2H-pyrazolo[3,4-b]pyridin-3-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-piperidin-4-yl-2H-pyrazolo[3,4-b]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Piperidin-4-yl-2H-pyrazolo[3,4-b]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its piperidine moiety enhances its solubility and bioavailability, making it a valuable compound in drug discovery and development.

Eigenschaften

Molekularformel

C11H15N5

Molekulargewicht

217.27 g/mol

IUPAC-Name

6-piperidin-4-yl-2H-pyrazolo[3,4-b]pyridin-3-amine

InChI

InChI=1S/C11H15N5/c12-10-8-1-2-9(14-11(8)16-15-10)7-3-5-13-6-4-7/h1-2,7,13H,3-6H2,(H3,12,14,15,16)

InChI-Schlüssel

UYYSYTOKSMRJNE-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1C2=NC3=NNC(=C3C=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.